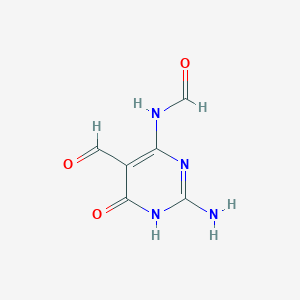
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, which is a crucial structure in many biological molecules, including nucleotides and vitamins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with formylated pyrimidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure is similar to nucleotides, making it useful in studying DNA and RNA interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the pyrimidine ring structure. The compound can modulate biochemical pathways by binding to these targets, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)acetamide
- N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)benzamide
Uniqueness
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in distinct chemical reactions and interact with specific biological targets, making it valuable for various research applications.
Propriétés
Numéro CAS |
89891-07-6 |
|---|---|
Formule moléculaire |
C6H6N4O3 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
N-(2-amino-5-formyl-6-oxo-1H-pyrimidin-4-yl)formamide |
InChI |
InChI=1S/C6H6N4O3/c7-6-9-4(8-2-12)3(1-11)5(13)10-6/h1-2H,(H4,7,8,9,10,12,13) |
Clé InChI |
BXOUENCBSOWEBI-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1=C(N=C(NC1=O)N)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
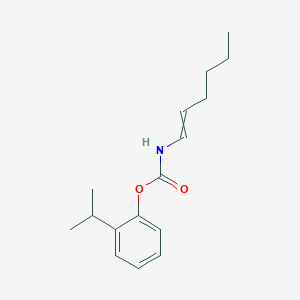
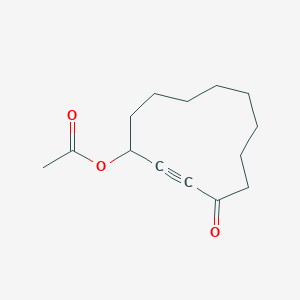

![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)


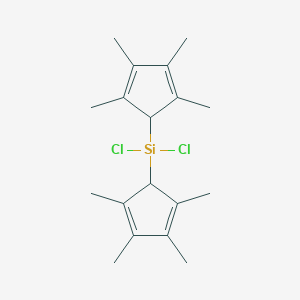
![1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14395069.png)
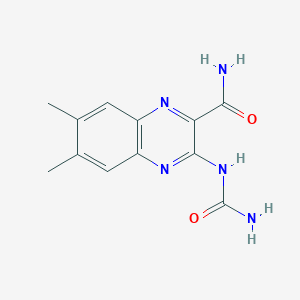
![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
